An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Chemical Properties, Structure, and Applications in Protein Chemistry
An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Chemical Properties, Structure, and Applications in Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive chemical reagent renowned for its specific application in protein chemistry. a valuable tool for researchers studying protein structure and function. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols related to NTCB, with a focus on its utility in the site-specific cleavage of proteins at cysteine residues.
Chemical Structure and Properties
NTCB is a benzoic acid derivative characterized by the presence of a nitro group at the 2-position and a thiocyanate (B1210189) group at the 5-position of the benzene (B151609) ring. This specific arrangement of functional groups imparts the molecule with its unique reactivity towards sulfhydryl groups.
Structure:
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IUPAC Name: 2-nitro-5-thiocyanatobenzoic acid[1]
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Synonyms: NTCB, 2-Nitro-5-thiocyanobenzoic acid[1]
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SMILES: O=C(O)c1cc(SC#N)ccc1--INVALID-LINK--[O-]
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InChI Key: NQUNIMFHIWQQGJ-UHFFFAOYSA-N
The chemical structure of 2-Nitro-5-thiocyanatobenzoic acid is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of NTCB is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 224.19 g/mol | [3] |
| Appearance | Yellow fine crystalline powder | |
| Melting Point | 156-157 °C | |
| Solubility | DMF: 25 mg/mLDMSO: 11 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 0.3 mg/mL | [2] |
| Storage Temperature | 2-8°C |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of NTCB. The following tables summarize the available spectral information.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.35 | d | Ar-H |
| 8.25 | dd | Ar-H |
| 7.85 | d | Ar-H |
| 10.5 (broad) | s | -COOH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 165.0 | C=O (Carboxylic Acid) |
| 148.0 | C-NO₂ |
| 140.0 | C-S |
| 135.0 | Ar-C |
| 130.0 | Ar-C |
| 125.0 | Ar-C |
| 120.0 | Ar-C |
| 110.0 | S-CN |
IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 2160 | C≡N stretch (Thiocyanate) |
| 1700 | C=O stretch (Carboxylic Acid) |
| 1530, 1350 | N-O stretch (Nitro group) |
Mass Spectrometry Data
The mass spectrum of NTCB shows a molecular ion peak corresponding to its molecular weight. Key fragments observed are listed below.
| m/z | Putative Fragment |
| 224 | [M]⁺ |
| 194 | [M - NO]⁺ |
| 178 | [M - NO₂]⁺ |
| 123 | [M - COOH - SCN]⁺ |
Mechanism of Action in Protein Cleavage
The primary application of NTCB in research is the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues. This process occurs in two main stages: cyanylation and cleavage.[4]
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Cyanylation: NTCB is a highly reactive reagent that rapidly transfers its cyano group to the nucleophilic thiolate of a cysteine residue, forming an S-cyano-cysteine derivative.[4] This reaction is typically performed under denaturing conditions to ensure the accessibility of the cysteine residues.
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Cleavage: Under alkaline conditions (typically pH 9.0), the S-cyanylated cysteine undergoes an intramolecular cyclization. The amino group of the same cysteine residue attacks the carbon of the S-cyano group, leading to the formation of a 2-iminothiazolidine ring. This cyclization results in the cleavage of the peptide bond immediately preceding the modified cysteine residue.
Signaling Pathways and Biological Effects
Current scientific literature primarily describes NTCB as a chemical tool for in vitro protein analysis. There is no substantial evidence to suggest that NTCB is directly involved in or modulates specific cellular signaling pathways. Its biological effects are generally considered to be a consequence of its reactivity towards sulfhydryl groups, which can lead to non-specific modification of proteins and disruption of cellular processes if introduced into a biological system. Therefore, its use is confined to laboratory settings for protein chemistry applications.
Experimental Protocols
The following sections provide detailed methodologies for the primary applications of NTCB.
General Protocol for Protein Cleavage
This protocol outlines the general steps for the cyanylation and subsequent cleavage of a protein at its cysteine residues using NTCB. Optimization may be required for specific proteins.
Materials:
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Protein of interest containing at least one cysteine residue
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Denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
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Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
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NTCB solution (freshly prepared) in a suitable solvent (e.g., DMSO)
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Cleavage buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0
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Quenching solution: β-mercaptoethanol or DTT
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Desalting columns
Procedure:
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Protein Preparation and Reduction:
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Dissolve the protein in the denaturing buffer to a final concentration of 1-5 mg/mL.
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Add a reducing agent (e.g., 10 mM DTT) to reduce all disulfide bonds.
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Incubate at 37°C for 1-2 hours.
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Cyanylation:
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Add a 10 to 100-fold molar excess of NTCB solution to the reduced protein solution. The optimal excess should be determined empirically.
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Incubate the reaction mixture at 37°C for 30 minutes to 1 hour.
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Removal of Excess Reagents (Optional but Recommended):
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To minimize side reactions, remove excess NTCB and reducing agent by buffer exchange using a desalting column equilibrated with the cleavage buffer (pH 9.0).
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Cleavage:
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Adjust the pH of the cyanylated protein solution to 9.0 with a suitable base if not already done during buffer exchange.
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Incubate the reaction at 37°C for 12-24 hours. The optimal incubation time may vary.
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Quenching the Reaction:
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Add a final concentration of 10-20 mM DTT or β-mercaptoethanol to quench any remaining reactive species.
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Analysis of Cleavage Products:
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The resulting peptide fragments can be separated and analyzed by techniques such as SDS-PAGE, reverse-phase HPLC, and mass spectrometry.
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Potential Side Reactions and Optimization
Several side reactions can occur during the NTCB cleavage process, potentially reducing the yield of the desired cleavage products.[5] Understanding these can help in optimizing the reaction conditions.
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β-elimination: Under alkaline conditions, the S-cyanylated cysteine can undergo β-elimination to form dehydroalanine.[5]
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Reaction with other nucleophiles: The thiocyanate group can react with other nucleophilic side chains in the protein, although the reaction with thiols is much more rapid.
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Incomplete Cleavage: Cysteine residues in certain structural contexts may be less accessible to NTCB or may not undergo efficient cyclization.
To optimize the cleavage efficiency, it is recommended to:
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Ensure complete reduction of disulfide bonds.
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Empirically determine the optimal NTCB concentration and incubation times for both cyanylation and cleavage steps.
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Perform the reaction under denaturing conditions to maximize the accessibility of cysteine residues.
Visualizations
The following diagrams illustrate the key processes involving NTCB.
Caption: Reaction mechanism of NTCB with a cysteine residue.
Caption: General experimental workflow for NTCB-mediated protein cleavage.
Conclusion
2-Nitro-5-thiocyanatobenzoic acid is a powerful and specific reagent for the chemical cleavage of proteins at cysteine residues. Its utility in generating specific peptide fragments makes it an invaluable tool for protein sequencing, structure-function studies, and proteomics research. A thorough understanding of its chemical properties, reaction mechanism, and potential side reactions, as outlined in this guide, is essential for its successful application in the laboratory. By following optimized protocols, researchers can effectively utilize NTCB to gain deeper insights into the world of proteins.
References
- 1. 2-Nitro-5-thiocyanatobenzoic acid | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
